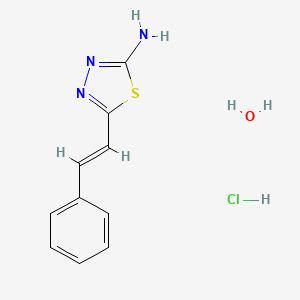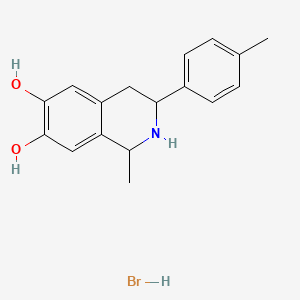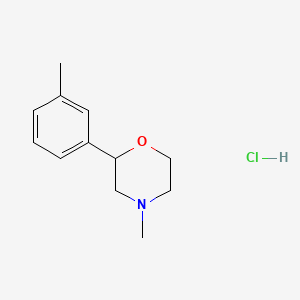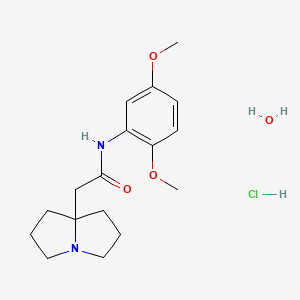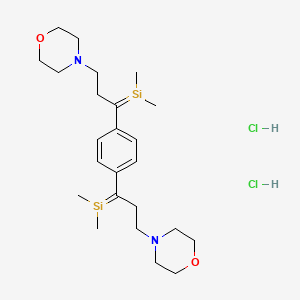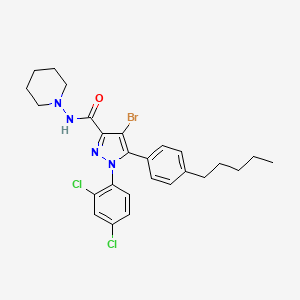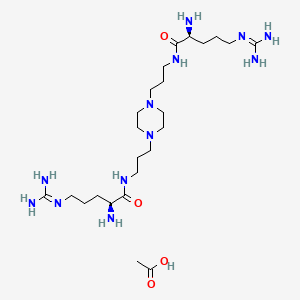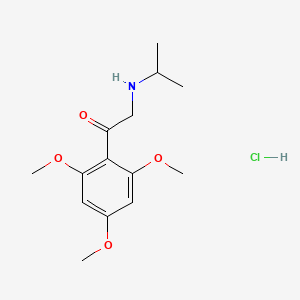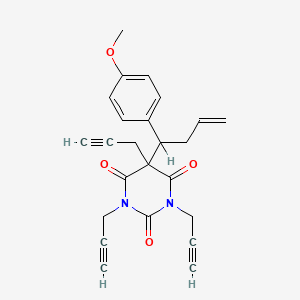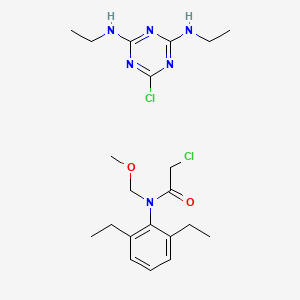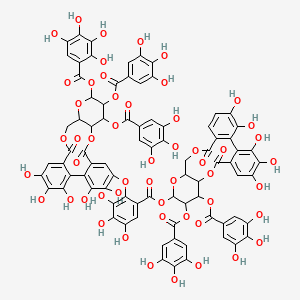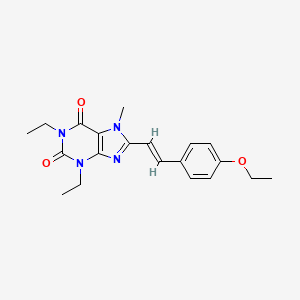![molecular formula C94H178O13 B15193303 Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester CAS No. 75587-84-7](/img/structure/B15193303.png)
Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is a complex organic compound. It belongs to the class of esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester typically involves esterification reactions. These reactions occur between tetradecanoic acid and a polyol, such as glycerol, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: Oxidizing agents can convert the ester into corresponding carboxylic acids.
Reduction: Reducing agents can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and glycerol.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this ester can be used as a model compound for studying esterification and hydrolysis reactions. It can also serve as a precursor for synthesizing other complex molecules.
Biology
In biological research, esters like this one are often used to study lipid metabolism and enzyme activity, particularly lipases and esterases.
Medicine
In medicine, esters are explored for their potential use in drug delivery systems due to their ability to form biodegradable and biocompatible materials.
Industry
Industrially, this ester can be used as a plasticizer, lubricant, or surfactant due to its chemical stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. It can also be hydrolyzed by enzymes, releasing its constituent acids and alcohols, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, 1,1’-(2-((3-((1-oxohexadecyl)oxy)-2,2-bis(((1-oxohexadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxohexadecyl)oxy)methyl)-1,3-propanediyl) ester
- Octadecanoic acid, 1,1’-(2-((3-((1-oxooctadecyl)oxy)-2,2-bis(((1-oxooctadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxooctadecyl)oxy)methyl)-1,3-propanediyl) ester
Uniqueness
Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is unique due to its specific chain length and the presence of multiple ester linkages, which confer distinct physical and chemical properties compared to other similar compounds.
Properties
CAS No. |
75587-84-7 |
|---|---|
Molecular Formula |
C94H178O13 |
Molecular Weight |
1516.4 g/mol |
IUPAC Name |
[3-tetradecanoyloxy-2-[[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propoxy]methyl]-2-(tetradecanoyloxymethyl)propyl] tetradecanoate |
InChI |
InChI=1S/C94H178O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-87(95)102-81-93(82-103-88(96)74-68-62-56-50-44-38-32-26-20-14-8-2,83-104-89(97)75-69-63-57-51-45-39-33-27-21-15-9-3)79-101-80-94(84-105-90(98)76-70-64-58-52-46-40-34-28-22-16-10-4,85-106-91(99)77-71-65-59-53-47-41-35-29-23-17-11-5)86-107-92(100)78-72-66-60-54-48-42-36-30-24-18-12-6/h7-86H2,1-6H3 |
InChI Key |
AHDLNXGQLLQZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


